molecular formula C20H23ClFN3O4S B6518827 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 946276-03-5

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B6518827
CAS No.: 946276-03-5
M. Wt: 455.9 g/mol
InChI Key: GHQZJUAPVAXADQ-UHFFFAOYSA-N
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Description

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H23ClFN3O4S and its molecular weight is 455.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.1081833 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are the D4 dopamine receptors . These receptors are a type of G protein-coupled receptors that are prevalent in the brain and play a significant role in the neural signaling pathways associated with reward, addiction, and movement.

Mode of Action

The compound acts as a potent and selective ligand for the D4 dopamine receptors . It binds to these receptors and modulates their activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

Upon binding to the D4 dopamine receptors, the compound influences several biochemical pathways. These pathways are primarily related to the dopaminergic signaling in the brain . The downstream effects of this modulation can impact various physiological processes, including mood regulation, reward response, and motor control.

Pharmacokinetics

It is known that the compound issoluble in DMSO , which suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further studied to fully understand its pharmacokinetics.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O4S/c21-16-2-1-3-18(14-16)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-29-19-6-4-17(22)5-7-19/h1-7,14H,8-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQZJUAPVAXADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.